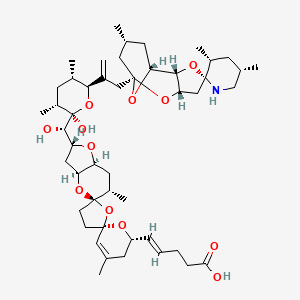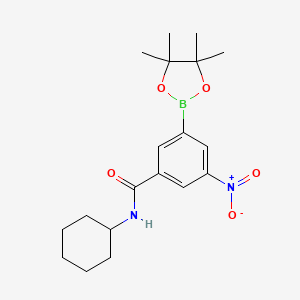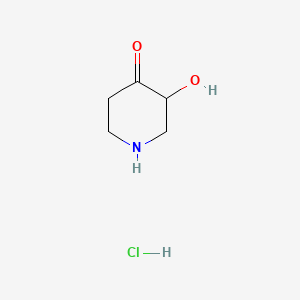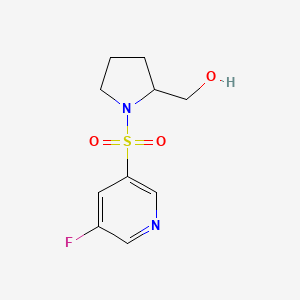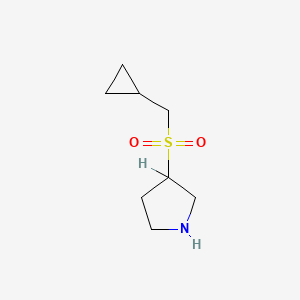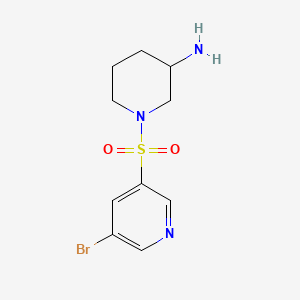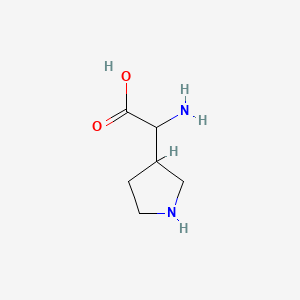
2β,3β-Epithio-17α-methyl-5α-androstan-17β-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2β,3β-Epithio-17α-methyl-5α-androstan-17β-ol is a synthetic anabolic-androgenic steroid (AAS) that belongs to the androstane class of steroids. It is known for its unique chemical structure, which includes an epithio group at the 2β,3β positions and a methyl group at the 17α position. This compound is often used in scientific research and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2β,3β-Epithio-17α-methyl-5α-androstan-17β-ol typically involves multiple steps, starting from a suitable steroid precursor. One common method involves the following steps:
Epoxidation: The precursor steroid undergoes epoxidation to introduce an epoxide group at the 2β,3β positions.
Epithio Formation: The epoxide is then converted to an epithio group using a sulfur-containing reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2β,3β-Epithio-17α-methyl-5α-androstan-17β-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The epithio group can undergo substitution reactions with nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols and amines can react with the epithio group under mild conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2β,3β-Epithio-17α-methyl-5α-androstan-17β-ol has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of steroids.
Biology: The compound is studied for its effects on cellular processes and its interaction with biological molecules.
Medicine: Research focuses on its potential therapeutic applications, including its use as an anabolic agent and its effects on muscle growth and recovery.
Industry: It is used in the development of performance-enhancing supplements and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2β,3β-Epithio-17α-methyl-5α-androstan-17β-ol involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates gene expression, leading to anabolic effects such as increased protein synthesis and muscle growth. The epithio group and methylation at the 17α position contribute to its unique activity profile .
Comparison with Similar Compounds
Similar Compounds
Epitiostanol: Another synthetic steroid with an epithio group, used as an antiestrogen and anabolic agent.
Methylepitiostanol: A methylated derivative of epitiostanol with similar anabolic properties.
Dihydrotestosterone (DHT): A naturally occurring androgen with a similar core structure but lacking the epithio and methyl groups
Uniqueness
2β,3β-Epithio-17α-methyl-5α-androstan-17β-ol is unique due to its specific chemical modifications, which enhance its anabolic activity and reduce its androgenic side effects. The presence of the epithio group and the 17α-methylation distinguish it from other similar compounds, providing it with a distinct pharmacological profile .
Properties
CAS No. |
7676-16-6 |
|---|---|
Molecular Formula |
C20H32OS |
Molecular Weight |
320.535 |
InChI |
InChI=1S/C20H32OS/c1-18-11-17-16(22-17)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)21/h12-17,21H,4-11H2,1-3H3/t12-,13+,14-,15-,16+,17-,18-,19-,20-/m0/s1 |
InChI Key |
UPLPHRJJTCUQAY-GFMVVGOFSA-N |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5C(C4)S5)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


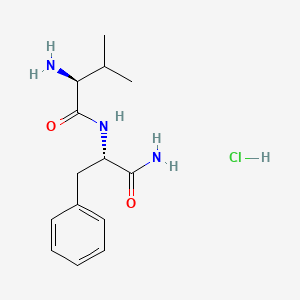
![(4S)-5-amino-5-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-carboxy-1-hydroxybutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B594255.png)

![2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid](/img/structure/B594262.png)
